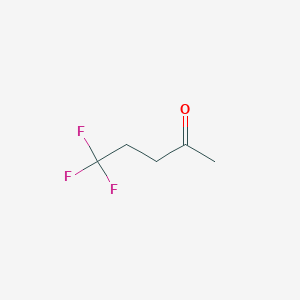

5,5,5-Trifluoropentan-2-one

Description

Significance of Fluorinated Ketones in Advanced Chemical Synthesis

Fluorinated ketones are a class of organic compounds that have garnered significant attention in modern chemical synthesis due to the unique properties conferred by the presence of fluorine atoms. The incorporation of fluorine into ketone structures can dramatically alter their physical, chemical, and biological properties. sioc-journal.cn This has made them invaluable tools in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. sioc-journal.cncas.cn

One of the key advantages of fluorinated ketones is their enhanced biological activity. The introduction of fluorine can increase a molecule's metabolic stability and lipophilicity, which in turn can improve its bioavailability and efficacy as a potential drug candidate. soton.ac.uk The high electronegativity of fluorine atoms can also influence the electronic environment of the ketone's carbonyl group, enhancing its reactivity and enabling unique chemical transformations. organic-chemistry.org This makes fluorinated ketones versatile building blocks for the synthesis of more complex and biologically active molecules. sioc-journal.cn

The development of efficient methods for synthesizing fluorinated ketones is an active area of research. nih.gov While the synthesis of α-fluorinated ketones has been well-established, the preparation of ketones with fluorine atoms at more distant positions (distal fluorination) remains a challenge. sioc-journal.cncas.cn Recent advancements have focused on developing one-pot synthesis methods and novel catalytic systems to facilitate the efficient and selective introduction of fluorine into ketone frameworks. cas.cnnih.gov These methods are crucial for expanding the accessibility and application of this important class of compounds.

Overview of 5,5,5-Trifluoropentan-2-one as a Key Synthetic Building Block

Among the various fluorinated ketones, 5,5,5-Trifluoropentan-2-one stands out as a particularly useful and versatile synthetic building block. Its structure, featuring a trifluoromethyl group at the terminal position of a pentanone chain, provides a unique combination of reactivity and stability. This compound serves as a valuable precursor for the synthesis of a wide range of more complex fluorinated molecules.

The presence of the trifluoromethyl group significantly influences the reactivity of the ketone. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to construct new carbon-carbon and carbon-heteroatom bonds. For instance, 5,5,5-Trifluoropentan-2-one can be used in reactions to create fluorinated tertiary alcohols, which are important structural motifs in many biologically active compounds. acs.org

Below is a table summarizing some of the key physical and chemical properties of 5,5,5-Trifluoropentan-2-one:

| Property | Value |

| CAS Number | 1341078-97-4 |

| Molecular Formula | C₅H₇F₃O |

| IUPAC Name | 5,5,5-trifluoro-2-pentanone |

| Physical Form | Liquid |

| Purity | Typically ≥98% |

This data is compiled from multiple sources. sigmaaldrich.cnapolloscientific.co.uk

Research Trajectory and Unexplored Areas of 5,5,5-Trifluoropentan-2-one Chemistry

The research trajectory of 5,5,5-Trifluoropentan-2-one has been primarily driven by its utility in the synthesis of biologically active compounds and complex organic molecules. Its application as a building block for creating molecules with potential therapeutic applications continues to be a major focus. For example, it has been used as a starting material in the synthesis of intermediates for kinase inhibitors. google.com

While significant progress has been made in understanding and utilizing the reactivity of 5,5,5-Trifluoropentan-2-one, there remain several unexplored areas of its chemistry. The development of new stereoselective reactions involving this ketone is a promising avenue for future research. Creating chiral centers with high enantiomeric purity is crucial in medicinal chemistry, and novel methods to achieve this using 5,5,5-Trifluoropentan-2-one as a substrate would be highly valuable.

Furthermore, the exploration of its reactivity with a broader range of nucleophiles and electrophiles could lead to the discovery of novel chemical transformations and the synthesis of new classes of fluorinated compounds. Investigating its use in multicomponent reactions, where several molecules are combined in a single step to create complex products, could also open up new synthetic possibilities. The development of more efficient and environmentally friendly synthetic routes to 5,5,5-Trifluoropentan-2-one itself is another area that warrants further investigation to enhance its accessibility for broader research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGFMCPOCNISNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341078-97-4 | |

| Record name | 5,5,5-Trifluoropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5,5 Trifluoropentan 2 One and Analogous α Trifluoromethyl Ketones

Direct Synthetic Approaches to α-Trifluoromethyl Ketones

Direct methods for the synthesis of α-trifluoromethyl ketones are of significant interest due to their efficiency and atom economy. These approaches can be broadly categorized into radical trifluoromethylation strategies and the catalytic functionalization of ketone precursors.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃), which then reacts with a suitable organic substrate. This highly reactive intermediate can be generated through various means, including electrochemical methods and metal catalysis.

Recent advancements in organic synthesis have highlighted the utility of electrochemical methods for generating radical species under mild conditions. The electrochemical trifluoromethylation of terminal alkynes presents a viable, eco-friendly alternative to traditional chemical methods. This technique facilitates the formation of CF₃-alkynes, which can be precursors to α-trifluoromethyl ketones. rsc.orgnih.gov

The process typically involves the electrolysis of a solution containing a trifluoromethyl source, such as sodium trifluoromethanesulfinate (NaSO₂CF₃), and a terminal alkyne in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov The electrolysis is carried out in an undivided cell using graphite (B72142) electrodes. nih.gov A constant voltage is applied to generate the trifluoromethyl radicals.

A key innovation in this area is the use of DMSO as a "masking auxiliary." rsc.orgnih.gov The highly reactive alkenyl radical intermediate, formed after the addition of the •CF₃ radical to the alkyne, is stabilized by DMSO. This stabilization prevents undesired side reactions and allows for the desired subsequent reaction to proceed smoothly. rsc.orgnih.gov This electrochemical approach has been shown to be compatible with a variety of functional groups and has been applied to the late-stage modification of complex molecules.

While this method primarily yields CF₃-alkynes, subsequent hydration of the alkyne can produce the desired α-trifluoromethyl ketone. A more direct, one-pot synthesis of α-trifluoromethyl ketones from alkynes has been achieved using photoredox catalysis, which also proceeds via a radical mechanism. In this method, the direct oxidative addition of a trifluoromethyl group and a water molecule to the alkyne is achieved, leading to the formation of an enol that rapidly tautomerizes to the α-trifluoromethyl ketone. acs.org

Table 1: Electrochemical Trifluoromethylation of Phenylacetylene

| Entry | Voltage (V) | Solvent | Electrolyte | Yield (%) |

| 1 | 3.5 | DMSO | TBAPF₆ | Lower |

| 2 | 4.4 | DMSO | TBAPF₆ | 79 |

| 3 | 5.0 | DMSO | TBAPF₆ | Lower |

Data synthesized from a study on the electrochemical trifluoromethylation of phenylacetylene. nih.gov The yield refers to the trifluoromethylated alkyne product.

Silver catalysis provides another effective method for the radical trifluoromethylation of unactivated alkenes. This approach results in the selective formation of trifluoromethylated alkanes, which can be subsequently oxidized to ketones. researchgate.net The reaction typically employs a silver salt, such as silver nitrate (B79036) (AgNO₃), as the catalyst, a nucleophilic trifluoromethylating agent like trimethyl(trifluoromethyl)silane (CF₃SiMe₃), and an oxidant. researchgate.net

Preliminary mechanistic studies suggest that this hydrotrifluoromethylation proceeds through a pathway involving a CF₃ radical species. researchgate.net The reaction tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. The use of an additive like 1,4-cyclohexadiene can serve as a proton source in the reaction. researchgate.net

This method provides exclusively anti-Markovnikov regioisomers, which is a significant advantage in terms of selectivity. researchgate.net

Table 2: Silver-Catalyzed Hydrotrifluoromethylation of Various Unactivated Alkenes

| Substrate | Product | Yield (%) |

| Alkene 1 | Trifluoromethylated Alkane 1 | Good |

| Alkene 2 | Trifluoromethylated Alkane 2 | Good |

| Alkene 3 | Trifluoromethylated Alkane 3 | Moderate |

This table represents a generalized summary of findings on the substrate scope for silver-catalyzed hydrotrifluoromethylation. researchgate.net

Catalytic Fluorination and Functionalization of Ketone Precursors

The direct functionalization of ketone precursors using transition-metal or organocatalysis offers a powerful alternative to radical methods for the synthesis of α-trifluoromethyl ketones.

Rhodium catalysis has been successfully employed for the novel α-trifluoromethylation of α,β-unsaturated ketones. nih.gov This reaction involves treating the α,β-unsaturated ketone with trifluoromethyl iodide (CF₃I) in the presence of diethylzinc (B1219324) (Et₂Zn) and a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃). nih.gov

The proposed mechanism involves the formation of a rhodium hydride species from the reaction of the rhodium catalyst with diethylzinc. This rhodium hydride then participates in a 1,4-reduction of the enone to form a rhodium enolate. Subsequent oxidative addition of CF₃I to the rhodium enolate, followed by reductive elimination, generates the α-trifluoromethylated ketone. researchgate.net A key aspect of this reaction is the hydrogen transfer from the ethyl group on the rhodium complex to the β-position of the enone. nih.gov

Table 3: Rhodium-Catalyzed α-Trifluoromethylation of α,β-Unsaturated Ketones

| Substrate (α,β-Unsaturated Ketone) | Product (α-Trifluoromethyl Ketone) | Yield (%) |

| Chalcone | α-Trifluoromethylated Chalcone | 85 |

| 4-Phenyl-3-buten-2-one | 3-Trifluoromethyl-4-phenyl-2-butanone | 78 |

| Cyclohexenone | 2-Trifluoromethylcyclohexanone | 65 |

Data synthesized from a study on rhodium-catalyzed α-trifluoromethylation. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of trifluoromethylated compounds. rsc.org NHCs can catalyze the synthesis of β-trifluoromethylated alkyl aryl ketones through a cooperative photoredox/NHC catalysis mechanism. d-nb.info This three-component coupling of aroyl fluorides, styrenes, and a trifluoromethyl source like the Langlois reagent (CF₃SO₂Na) proceeds via the cross-coupling of ketyl radicals and benzylic radicals. d-nb.info

Another NHC-catalyzed approach involves the trifluoromethylation of α-chloro aldehydes, which provides access to α-trifluoromethyl ester derivatives. acs.orgnih.gov The combination of an electrophilic trifluoromethylation reagent with NHC catalysis is key to the functionalization of a broad range of α-chloro aldehydes. acs.orgnih.gov Enantioselective versions of this reaction have also been developed, affording enantioenriched products. acs.orgnih.gov

Furthermore, organocatalytic enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates have been developed using Takemoto-type thiourea catalysts. rsc.org These reactions proceed under mild conditions to furnish enantioenriched α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. rsc.org

Table 4: NHC-Catalyzed Synthesis of β-Trifluoromethylated Ketones

| Aroyl Fluoride (B91410) | Styrene | Product | Yield (%) |

| Benzoyl Fluoride | Styrene | β-Trifluoromethyl-β-phenylpropiophenone | High |

| 4-Methoxybenzoyl Fluoride | 4-Methylstyrene | β-Trifluoromethyl-β-(p-tolyl)propiophenone derivative | Moderate |

This table represents a generalized summary of findings on the substrate scope for the cooperative photoredox/NHC-catalyzed synthesis of β-trifluoromethylated ketones. d-nb.info

Hypervalent Iodine Catalysis for Nucleophilic Fluorination

Hypervalent iodine chemistry offers a powerful tool for the synthesis of α-fluorinated carbonyl compounds under mild conditions. arkat-usa.org These reagents, acting as catalysts, facilitate nucleophilic fluorination, providing an alternative to traditional methods that often use highly reactive electrophilic fluorinating agents. thieme-connect.de The process typically involves the in situ generation of a hypervalent iodine(III) catalyst from a corresponding aryl iodide precursor through oxidation. thieme-connect.de

A key advantage of this method is the ability to mediate the formation of the desired I(III)-based catalyst, which then activates the ketone substrate for nucleophilic attack by a fluoride source. thieme-connect.de Mechanistic studies suggest the reaction proceeds through the intermediacy of an O-bonded hypervalent iodine species. thieme-connect.de The selection of the oxidant is crucial to avoid side reactions such as Baeyer-Villiger oxidation. thieme-connect.de The catalytic cycle involves the oxidation of the iodoarene precatalyst, which then reacts with a fluorine source like HF-pyridine to form an electrophilic ArIF₂ species. cardiff.ac.uk This species reacts with the ketone to facilitate fluorination. arkat-usa.orgcardiff.ac.uk

Table 1: Key Components in Hypervalent Iodine-Catalyzed Fluorination of Ketones

| Component | Role | Example(s) | Source(s) |

|---|---|---|---|

| Iodoarene Pre-catalyst | Forms the active I(III) species upon oxidation. | 4-Iodotoluene | thieme-connect.de |

| Oxidant | Generates the active hypervalent iodine(III) catalyst in situ. | Cyclopropyl malonyl peroxide (MPO-2), mCPBA | thieme-connect.decardiff.ac.uk |

| Fluorine Source | Provides the fluoride nucleophile. | HF-Pyridine (HF∙Py), TEA·5HF | arkat-usa.orgorganic-chemistry.org |

| Substrate | The ketone to be fluorinated. | Acetophenone, 2-Arylcyclohexanones | arkat-usa.orgthieme-connect.de |

One-Step and Multicomponent Synthesis Protocols for Distally Fluorinated Ketones

The development of efficient, single-step methods for synthesizing distally fluorinated ketones is a significant area of research, as traditional multi-step approaches can be inefficient. umich.edunih.gov These modern protocols often feature the simultaneous introduction of the carbonyl group and the fluorinated moiety. nih.gov

One notable strategy is the silver-catalyzed ring-opening of cyclopropanols. cas.cn This method allows for the synthesis of β-fluorinated ketones from 1-arylcyclopropanols and γ-fluoroketones from cyclobutanols. cas.cn The proposed mechanism involves the formation of an intermediate that undergoes ring-opening and subsequent fluorination. cas.cn Other advanced one-step syntheses include:

Radical fluorination at specific distal positions. cas.cn

Condensation or alkylation reactions using fluorinated building blocks. cas.cn

Rearrangement of fluorinated compounds. cas.cn

These methods provide more direct and efficient access to complex fluorinated ketones compared to classical approaches like the Friedel-Crafts reaction or Wittig reactions. cas.cn

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to 5,5,5-Trifluoropentan-2-one involve the chemical modification of more complex, pre-synthesized molecules.

Synthesis from 4-Amino-4-aryl-5,5,5-trifluoropentan-2-ones

The compound (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one serves as a chiral precursor for related structures. evitachem.com This amino ketone can be synthesized through various enantioselective methods, including Brønsted base catalysis and vinylogous aldol (B89426) reactions. evitachem.com While direct conversion to 5,5,5-Trifluoropentan-2-one is not explicitly detailed in the provided search results, such a transformation would chemically necessitate the removal of the 4-amino-4-aryl group. This could hypothetically be achieved through methods such as reductive deamination or other functional group interconversions common in organic synthesis.

Transformations Involving 1,1,1-Trifluoroalkanone Derivatives

The synthesis of α-trifluoromethyl ketones can be achieved through the transformation of other 1,1,1-trifluoroalkanone derivatives. A common approach is the 1,2-oxidative trifluoromethylation of olefins, which are readily available starting materials. nih.gov This method uses a trifluoromethyl source, such as Ag(O₂CCF₂SO₂F), and an oxidant like molecular oxygen (O₂) to directly install the trifluoromethyl group and a carbonyl group across the double bond, yielding a variety of α-trifluoromethyl ketones. nih.gov This strategy avoids the need for pre-functionalized ketone precursors. nih.gov

Oxidative Conversion of Trifluoromethyl Carbinols

A reliable and common indirect route to trifluoromethyl ketones is the oxidation of their corresponding secondary alcohols, known as trifluoromethyl carbinols. researchgate.net Due to the electron-withdrawing nature of the trifluoromethyl group, these carbinols can be more challenging to oxidize than their non-fluorinated counterparts. researchgate.net

Several effective methods have been developed to overcome this challenge. Catalytic oxidation using a ruthenium(II) complex with sodium periodate as the terminal oxidant provides excellent yields under mild conditions. researchgate.net Other successful protocols employ reagents such as o-iodoxybenzoic acid (IBX) or resin-bound permanganate, which simplifies product purification. researchgate.net

Table 2: Reagents for Oxidative Conversion of Trifluoromethyl Carbinols

| Reagent/Catalyst System | Oxidant | Conditions | Outcome | Source(s) |

|---|---|---|---|---|

| Ruthenium(II) Complex | Sodium Periodate (NaIO₄) | Catalytic, mild conditions | Excellent yields of trifluoromethyl ketones. | researchgate.net |

| o-Iodoxybenzoic acid (IBX) | IBX | Mild conditions | Efficient conversion of carbinols to ketones. | researchgate.net |

| Resin-bound Permanganate | Permanganate | Heterogeneous | Eases purification of the final ketone product. | researchgate.net |

Mechanistic Insights into 5,5,5-Trifluoropentan-2-one Formation Pathways

The mechanisms governing the formation of 5,5,5-Trifluoropentan-2-one and related ketones are diverse, reflecting the variety of synthetic methods employed.

Hypervalent Iodine Catalysis: The mechanism for nucleophilic fluorination catalyzed by hypervalent iodine involves the initial oxidation of an iodoarene to an active I(III) species. thieme-connect.decardiff.ac.uk This species is believed to coordinate to the enolate form of the ketone, facilitating the nucleophilic attack of a fluoride ion and subsequent regeneration of the I(I) catalyst. arkat-usa.orgthieme-connect.de

Ring-Opening Fluorination: In the silver-catalyzed ring-opening of cyclopropanols, the proposed mechanism suggests that the reaction proceeds through an intermediate that allows for the cleavage of the strained ring structure, followed by the incorporation of a fluorine atom to form a β-fluorinated ketone. cas.cn

Oxidative Trifluoromethylation of Olefins: The 1,2-oxidative trifluoromethylation of an olefin is thought to proceed via a radical pathway. A trifluoromethyl radical, generated from a source like Ag(O₂CCF₂SO₂F), adds to the olefin to form a benzylic radical intermediate. nih.gov This radical is then trapped by molecular oxygen, leading to the formation of the final α-trifluoromethyl ketone product after a series of steps. nih.gov

Oxidation of Trifluoromethyl Carbinols: The oxidation of trifluoromethyl carbinols to ketones follows standard oxidation mechanisms, such as those involving ruthenium-oxo species in catalytic cycles or periodinane-based reactions for reagents like IBX. researchgate.net The presence of the trifluoromethyl group primarily influences the reaction kinetics rather than fundamentally altering the pathway. researchgate.net

Applications of 5,5,5 Trifluoropentan 2 One As a Versatile Synthetic Intermediate

Construction of Complex Fluorinated Molecular Architectures

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. 5,5,5-Trifluoropentan-2-one serves as a readily accessible source of the trifluoromethyl group, enabling the synthesis of a wide array of complex fluorinated structures.

β-Amino ketones are crucial structural motifs present in numerous natural products and pharmaceuticals. nih.gov The trifluoromethylated variants are of particular interest in medicinal chemistry. The primary route to these compounds is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a ketone containing an α-hydrogen. oarjbp.com

In this context, 5,5,5-Trifluoropentan-2-one can serve as the ketone component. The reaction with an aromatic aldehyde and an amine (primary or secondary) under catalytic conditions yields the corresponding β-aryl-β-trifluoromethyl-β-aminoketone. The development of asymmetric Mannich reactions, often employing chiral organocatalysts, allows for the enantioselective synthesis of these valuable chiral building blocks. nih.govorganic-chemistry.org Efficient asymmetric syntheses have been developed that afford C–F quaternary α-fluoro-β-keto-amines with high yields and diastereoselectivity. rsc.org

Table 1: Representative Mannich Reaction for β-Amino Ketone Synthesis

| Component 1 (Ketone) | Component 2 (Aldehyde) | Component 3 (Amine) | Catalyst | Product Type |

| 5,5,5-Trifluoropentan-2-one | Aromatic Aldehyde (e.g., Benzaldehyde) | Aniline or derivative | Acid or Organocatalyst | β-Aryl-β-trifluoromethyl-β-aminoketone |

This table represents a generalized scheme for the synthesis of the target compounds using 5,5,5-Trifluoropentan-2-one in a Mannich-type reaction.

Multicomponent reactions are powerful tools for rapidly building molecular complexity, and 5,5,5-Trifluoropentan-2-one is a valuable substrate for creating fluorinated heterocycles through such pathways.

Dihydropyrimidinethiones (DHPMs): These compounds are typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. researchgate.netorganicreactions.org While the classic reaction utilizes β-ketoesters, the scope has been expanded to include other keto compounds. Research has shown that fluorinated ketones can undergo Biginelli-type reactions with aryl aldehydes and (thio)urea to yield 4-hydroxy-4-trifluoromethyl-tetrahydropyrimidin-2(1H)-(thi)ones. researchgate.net This positions 5,5,5-Trifluoropentan-2-one as a key starting material for generating novel, fluorinated DHPM libraries, which are of significant interest for their diverse pharmacological activities. beilstein-journals.org

Dihydropyridinones: The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction for preparing dihydropyridines, which are structurally related to dihydropyridinones. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester. thermofisher.com By substituting a standard β-ketoester with a trifluoromethylated building block derived from or analogous to 5,5,5-Trifluoropentan-2-one, chemists can synthesize dihydropyridine (B1217469) scaffolds bearing a CF3 group. These structures are important in medicinal chemistry, notably as calcium channel blockers. wikipedia.orgresearchgate.net

5,5,5-Trifluoropentan-2-one is a precursor to molecules that can undergo intramolecular cyclization to form important carbocyclic systems. Specifically, derivatives of this ketone have been used in intramolecular Friedel-Crafts reactions to construct trifluoromethyl-substituted tetralins and dihydronaphthalenes. acs.orgacs.org

The process involves the acid-catalyzed cyclization of 5-aryl-1,1,1-trifluoropentan-2-ones. acs.org These precursors can be synthesized from 5,5,5-trifluoropentan-2-one. The reaction, typically promoted by a Lewis acid (e.g., TiCl4, AlCl3) or a Brønsted acid, proceeds via an electrophilic aromatic substitution where the enol or a related intermediate attacks the tethered aromatic ring. acs.orgmasterorganicchemistry.com This methodology provides a direct route to valuable (trifluoromethyl)dihydronaphthalenes and (trifluoromethyl)tetrahydronaphthalenes, which are challenging to synthesize by other means. acs.org

Table 2: Intramolecular Friedel-Crafts Cyclization of 5-Aryl-1,1,1-trifluoropentan-2-one Derivatives

| Substrate (5-Aryl Group) | Acid/Catalyst | Solvent | Product(s) | Yield (%) |

| Phenyl | FeCl3 | CH2Cl2 | 1-Trifluoromethylacetyl-3,4-dihydronaphthalene | 80 |

| Phenyl | H2SO4 | - | 1-Trifluoromethylacetyl-3,4-dihydronaphthalene | 90 |

| Phenyl | TiCl4 | CH2Cl2 | 1-(1-Chloro-2,2,2-trifluoroethyl)-3,4-dihydronaphthalene | 85 |

| p-Tolyl | H2SO4 | - | 6-Methyl-1-trifluoromethylacetyl-3,4-dihydronaphthalene | 90 |

Data sourced from research on the intramolecular Friedel-Crafts alkylation of 5-aryl-1,1,1-trifluoropentan-2-ones. acs.org

Development of Advanced Chemical Building Blocks for Functional Molecules

Beyond its direct use in constructing complex final targets, 5,5,5-Trifluoropentan-2-one is instrumental in forging other advanced building blocks that are subsequently used in the synthesis of functional molecules for materials science and medicine.

Fused-ring systems are ubiquitous in natural products and pharmaceuticals. The reactivity of 5,5,5-Trifluoropentan-2-one makes it an excellent candidate for annulation reactions designed to build these frameworks. Annulation strategies, such as the Robinson annulation and related Michael-addition/aldol-condensation sequences, can be adapted to use trifluoromethyl ketones. nih.gov

For instance, 5,5,5-Trifluoropentan-2-one can be converted into a trifluoromethyl-substituted vinyl ketone, a key intermediate for an aza-Robinson annulation to afford densely functionalized fused bicyclic amides. nih.gov Furthermore, phosphine-catalyzed intramolecular [3+2] annulations provide a modern approach to creating functionalized, fused bicyclic ring systems, a strategy for which substrates derived from 5,5,5-Trifluoropentan-2-one would be suitable. acs.org These methods open pathways to novel trifluoromethylated fused pyrazoles, pyrrolidines, and other important heterocyclic cores. acs.orgrsc.org

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. u-tokyo.ac.jp The trifluoromethyl group is an excellent non-classical bioisostere for several functionalities, and 5,5,5-Trifluoropentan-2-one is a key provider of this moiety.

The CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. nih.gov It has been successfully used as a bioisosteric replacement for:

Aliphatic Nitro Groups: In the development of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a trifluoromethyl group led to compounds with greater potency and improved metabolic stability. nih.govlboro.ac.uk

tert-Butyl Groups: The bulky, lipophilic tert-butyl group is common in drug candidates but can be a site of metabolic attack. Trifluoromethyl-containing groups, such as trifluoromethyl oxetanes prepared from trifluoromethyl ketones, have been investigated as effective bioisosteres with lower lipophilicity and better metabolic stability. cambridgemedchemconsulting.com

Halogens: In some molecular contexts, the electron-withdrawing nature of a trifluoromethyl group can mimic that of a halogen like chlorine or bromine, providing an alternative for modulating electronic properties. u-tokyo.ac.jp

By providing an accessible route to the trifluoromethylacetyl moiety, 5,5,5-Trifluoropentan-2-one enables the incorporation of this crucial bioisosteric group into diverse molecular scaffolds, aiding in the optimization of lead compounds in drug discovery.

Derivatization for New Chemical Entities and Libraries

5,5,5-Trifluoropentan-2-one serves as a valuable starting material for the synthesis of diverse libraries of trifluoromethyl-containing heterocyclic compounds. Its reactive carbonyl group and the activating effect of the trifluoromethyl group allow for a variety of chemical transformations, making it a key building block in combinatorial chemistry and drug discovery. The primary application of this compound in library synthesis is centered on its conversion into trifluoromethyl-β-dicarbonyl compounds or their enol ether/enamine derivatives, which are versatile intermediates for constructing various heterocyclic scaffolds.

A significant approach involves the use of these intermediates in condensation reactions with binucleophilic reagents to generate a wide array of heterocyclic systems. This strategy is particularly effective for the parallel synthesis of compound libraries, where structural diversity is achieved by varying the substituents on both the trifluoromethyl-containing building block and the reaction partners.

One of the most prominent applications of 5,5,5-trifluoropentan-2-one derivatives is in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) libraries. For instance, the liquid-phase combinatorial synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been successfully accomplished on a large scale. nih.gov The key step in this synthesis is the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, which can be derived from 5,5,5-trifluoropentan-2-one. nih.gov This methodology allows for the generation of extensive libraries of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides through subsequent solution-phase acylations and reductions. nih.gov

Furthermore, derivatives of 5,5,5-trifluoropentan-2-one, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, are pivotal in producing functionalized trifluoromethyl-pyrazoles. enamine.net These intermediates react with hydrazines to yield regioisomeric mixtures of 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles and 1-alkyl-5-(trifluoromethyl)-1H-pyrazoles. enamine.net Subsequent functionalization of these pyrazole scaffolds at various positions allows for the creation of diverse building blocks for medicinal and agrochemical research. enamine.net

The following table summarizes the key heterocyclic libraries that can be generated from 5,5,5-trifluoropentan-2-one and its derivatives:

| Heterocyclic Scaffold | Precursor from 5,5,5-Trifluoropentan-2-one | Reaction Partner(s) | Library Generation Method |

| Pyrazoles | 1,1,1-Trifluoro-2,4-pentanedione | Hydrazines | Cyclocondensation |

| Pyrimidines | 1,1,1-Trifluoro-2,4-pentanedione | Amidines, Ureas/Thioureas | Cyclocondensation (e.g., Biginelli-like reaction) |

| Pyrazolo[1,5-a]pyrimidines | Trifluoromethyl-β-diketones | 5-Aminopyrazoles | Condensation and cyclization |

| Dihydropyrimidines | 5,5,5-Trifluoropentan-2-one (as β-ketoester equivalent) | Aldehydes, Ureas/Thioureas | Biginelli multicomponent reaction |

| Dihydropyridines | 5,5,5-Trifluoropentan-2-one (as β-ketoester equivalent) | Aldehydes, Ammonia/Amines | Hantzsch multicomponent reaction |

The generation of these libraries is often facilitated by multicomponent reactions (MCRs), which are highly efficient for creating molecular diversity. The Biginelli reaction, a well-known MCR, can theoretically be adapted for the synthesis of trifluoromethyl-substituted dihydropyrimidinones using a β-ketoester derived from 5,5,5-trifluoropentan-2-one, an aldehyde, and urea or thiourea. wikipedia.org Similarly, the Hantzsch dihydropyridine synthesis offers a pathway to trifluoromethyl-containing dihydropyridine libraries. wikipedia.org These MCRs are advantageous for library synthesis due to their one-pot nature, operational simplicity, and the ability to introduce multiple points of diversity.

The derivatization of the initial heterocyclic scaffolds is a crucial step in expanding the chemical space of the libraries. For example, functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles can be further modified by introducing various groups such as aldehyde, carboxylic acid, boronic esters, and sulfonyl chlorides through methods like lithiation and bromination. enamine.net These functional handles allow for subsequent coupling reactions to attach a wide range of molecular fragments, thereby generating large and diverse chemical libraries for high-throughput screening.

Spectroscopic and Computational Characterization of 5,5,5 Trifluoropentan 2 One Systems

Advanced Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 5,5,5-Trifluoropentan-2-one and for monitoring its transformations during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide complementary pieces of information that, when combined, offer a detailed structural portrait of the molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov The analysis of 5,5,5-Trifluoropentan-2-one involves correlating the signals across these three types of spectra, paying close attention to heteronuclear coupling constants (J-coupling), which are often observed over multiple bonds in organofluorine compounds. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The methyl protons (H-1) adjacent to the carbonyl group would appear as a singlet. The two methylene (B1212753) groups (H-3 and H-4) would appear as complex multiplets due to proton-proton (²JHH and ³JHH) coupling with each other and, crucially, proton-fluorine (³JHF and ²JHF) coupling with the CF₃ group. The methylene group at the C-4 position, being closer to the fluorine atoms, is expected to show more significant splitting from ²JHF coupling.

¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone. Five signals are expected, corresponding to the methyl carbon (C-1), the carbonyl carbon (C-2), two methylene carbons (C-3 and C-4), and the trifluoromethyl carbon (C-5). The signals for C-4 and C-5 will be split into a quartet and a triplet, respectively, due to one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF). The electron-withdrawing effect of the trifluoromethyl group would cause a downfield shift in the signals of nearby carbons (C-4 and C-3).

¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, ¹⁹F NMR is particularly informative for fluorinated compounds. rsc.orgazom.com For 5,5,5-Trifluoropentan-2-one, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal would be split into a triplet by the two adjacent protons on C-4 (²JFH coupling).

Table 1: Predicted NMR Spectroscopic Data for 5,5,5-Trifluoropentan-2-one

| Nucleus | Position | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant(s) |

|---|---|---|---|---|

| ¹H | CH₃ (C-1) | ~2.2 ppm | Singlet (s) | - |

| ¹H | -CH₂- (C-3) | ~2.8 ppm | Triplet of Quartets (tq) | ³JHH, ³JHF |

| ¹H | -CH₂- (C-4) | ~2.5 ppm | Triplet of Quartets (tq) | ³JHH, ²JHF |

| ¹³C | C-1 | ~30 ppm | Quartet (q) | ³JCF |

| ¹³C | C-2 | ~205 ppm | Triplet (t) | ³JCF |

| ¹³C | C-3 | ~35 ppm | Quartet (q) | ²JCF |

| ¹³C | C-4 | ~25 ppm | Quartet (q) | ¹JCF |

| ¹³C | C-5 | ~125 ppm | Quartet (q) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and coupling patterns observed in fluorinated aliphatic ketones.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. uni-saarland.de For 5,5,5-Trifluoropentan-2-one (molar mass ≈ 140.08 g/mol ), HRMS would be used to determine its exact mass, confirming the molecular formula C₅H₇F₃O. GC-MS combines the separation power of gas chromatography with mass analysis, making it ideal for identifying the compound in a mixture.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern is highly diagnostic. Key expected fragmentation pathways for 5,5,5-Trifluoropentan-2-one include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones. libretexts.org Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃, 15 Da) to give a fragment with m/z 125. Cleavage of the C2-C3 bond would result in the loss of the trifluoropropyl radical (•CH₂CH₂CF₃, 97 Da) to yield the highly stable acetyl cation [CH₃CO]⁺ at m/z 43, which is often the base peak for methyl ketones. msu.edu

Loss of Fluorine: Fluorinated compounds can lose a fluorine radical (•F, 19 Da) or a neutral hydrogen fluoride (B91410) molecule (HF, 20 Da). whitman.edu This would lead to peaks at m/z 121 (M-19) and m/z 120 (M-20).

Other Fragmentations: Cleavage of the C4-C5 bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z 71.

Table 2: Predicted Key Mass Spectrometry Fragments for 5,5,5-Trifluoropentan-2-one

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₅H₇F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₄H₄F₃O]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 71 | [C₄H₇O]⁺ | Loss of •CF₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. libretexts.org The IR spectrum of 5,5,5-Trifluoropentan-2-one is expected to be dominated by absorptions from the carbonyl (C=O) group, carbon-hydrogen (C-H) bonds, and carbon-fluorine (C-F) bonds.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group. In typical aliphatic ketones, this band appears around 1715 cm⁻¹. pressbooks.pub However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group will likely shift this absorption to a higher wavenumber, possibly in the range of 1730-1750 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. vscht.cz

C-F Stretch: Carbon-fluorine bonds produce very strong and characteristic absorption bands in the fingerprint region of the spectrum. udel.edu Strong, complex absorptions are expected in the 1000-1300 cm⁻¹ range, which are indicative of the C-F stretching vibrations of the CF₃ group.

Table 3: Predicted Characteristic IR Absorption Bands for 5,5,5-Trifluoropentan-2-one

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |

|---|---|---|---|

| 2850-2960 | C-H (sp³) | Stretching | Medium |

| 1730-1750 | C=O | Stretching | Strong |

| 1350-1450 | C-H | Bending | Medium |

Computational Chemistry Methodologies for Predictive and Mechanistic Studies

Computational chemistry provides powerful tools for predicting the properties of molecules and for investigating the detailed mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone.

Quantum mechanical computations, including ab initio and semi-empirical methods, are used to solve the Schrödinger equation for a molecule to determine its electronic structure and other properties. For 5,5,5-Trifluoropentan-2-one, QM methods can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Electronic Properties: Determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Generate Electrostatic Potential Maps: Visualize the electron density distribution across the molecule. For 5,5,5-Trifluoropentan-2-one, these maps would clearly show a region of high positive potential (electron deficiency) around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and regions of high negative potential around the oxygen and fluorine atoms. This helps in predicting sites of interaction for intermolecular forces and chemical reactions.

Such calculations can provide a foundational understanding of the molecule's intrinsic reactivity before any experimental reactions are conducted. researchgate.net

Density Functional Theory (DFT) is a widely used class of QM methods that offers a good balance between accuracy and computational cost, making it particularly suitable for studying reaction mechanisms. mdpi.com For reactions involving 5,5,5-Trifluoropentan-2-one, DFT studies can provide deep mechanistic insights. nih.gov

Mapping Potential Energy Surfaces: DFT can be used to calculate the energy of the system as the reactants are converted into products. This allows for the identification of transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). By calculating this barrier, DFT can predict the feasibility and rate of a proposed reaction pathway. nih.gov For instance, in the case of a nucleophilic addition to the carbonyl group of 5,5,5-Trifluoropentan-2-one, DFT could be used to compare the activation energies for attack from different nucleophiles or under different catalytic conditions.

Investigating Selectivity: When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), DFT can be used to calculate the activation energies for each competing pathway. The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the reaction's selectivity. mdpi.com The influence of the CF₃ group on the stability of intermediates and transition states would be a key factor in these mechanistic investigations. nih.gov

By combining experimental data with these computational models, a comprehensive understanding of the structure, reactivity, and transformation pathways of 5,5,5-Trifluoropentan-2-one can be achieved.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insights into the conformational behavior of molecules and their interactions with their environment. nih.gov The simulation relies on a force field—a set of parameters that defines the potential energy of the system—and numerically solves Newton's equations of motion for the particles in the system. A typical MD simulation protocol involves several stages: initial energy minimization of the molecular structure, gradual heating of the system to a desired temperature, a period of equilibration under controlled temperature and pressure, and finally, a production phase where data for analysis is collected. plos.orgnih.gov

For a molecule like 5,5,5-Trifluoropentan-2-one, MD simulations could be employed to explore its conformational landscape. The flexibility of the pentanone backbone, particularly the rotation around the C2-C3 and C3-C4 single bonds, would lead to various conformers. Simulations could quantify the relative populations of these conformers in different environments, such as in the gas phase or in various solvents. Furthermore, MD is instrumental in analyzing intermolecular interactions. For instance, simulating 5,5,5-Trifluoropentan-2-one in an aqueous solution could reveal the structure and dynamics of its hydration shell and the nature of hydrogen bonding between the carbonyl oxygen and water molecules. nih.gov

Despite the utility of this technique, a review of scientific literature indicates that specific Molecular Dynamics simulation studies focused explicitly on the conformational and interaction analysis of 5,5,5-Trifluoropentan-2-one have not been extensively reported. Such studies would be valuable for understanding how the trifluoromethyl group influences the molecule's flexibility, solvation properties, and potential interactions with biological targets.

Computational Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their activities. nih.gov The process involves calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to build a model that relates these descriptors to the activity. nih.gov

Molecular descriptors can be categorized based on their dimensionality:

1D Descriptors: Basic molecular properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific structural features.

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing shape, volume, and surface area descriptors. conicet.gov.ar

A typical QSAR workflow includes dataset selection, calculation and selection of relevant descriptors, model generation using statistical methods (e.g., Multiple Linear Regression, Partial Least Squares), and rigorous model validation to ensure its predictive power. nih.gov

In the context of compound design, a validated QSAR model can predict the activity of new, unsynthesized molecules. For a compound like 5,5,5-Trifluoropentan-2-one, if it were part of a series of related ketone inhibitors of a specific enzyme, a QSAR study could be performed. Descriptors for 5,5,5-Trifluoropentan-2-one, such as its logP, molecular volume, dipole moment, and specific quantum-chemical parameters related to the trifluoromethyl group, would be calculated. The model could then elucidate which properties are critical for activity, guiding the design of more potent analogs. However, a search of the published literature did not yield specific QSAR studies where 5,5,5-Trifluoropentan-2-one was included as part of a training or test set for model development.

Predicted Collision Cross Section (CCS) Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com The key physical property measured is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas, typically nitrogen. mdpi.com CCS is a characteristic property that can enhance confidence in chemical identification.

Due to the limited availability of experimental CCS values for all known compounds, computational prediction methods have become increasingly important. Machine learning (ML) models are at the forefront of this effort. nih.gov These models are trained on large databases of experimentally measured CCS values for a diverse set of molecules. mdpi.combiorxiv.org Molecular structures are encoded using various descriptors (e.g., 2D fingerprints, 3D conformer information), and algorithms such as Support Vector Regression, Gradient Boosting, or Deep Neural Networks are used to learn the relationship between these structural features and the CCS value. biorxiv.orgnih.gov

The accuracy of these predictions is typically high, with median relative errors often falling between 1% and 5%. nih.govnih.gov For a molecule like 5,5,5-Trifluoropentan-2-one, these tools could provide a predicted CCS value for different ion adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. This predicted value could then be used to help identify the compound in a complex mixture analyzed by IM-MS, by comparing the experimental drift time (converted to a CCS value) to the predicted one. It has been noted that compounds containing halogens can sometimes exhibit higher prediction errors, which would be a consideration for fluorinated molecules. nih.gov A review of existing literature and public databases did not yield a specifically published, predicted CCS value for 5,5,5-Trifluoropentan-2-one from these common prediction models.

Below is a hypothetical table illustrating how predicted CCS data for 5,5,5-Trifluoropentan-2-one would be presented if generated by common prediction tools.

| Prediction Tool | Adduct Type | Predicted CCS (Ų) | Typical Median Error (%) |

|---|---|---|---|

| AllCCS | [M+H]⁺ | Data Not Available | ~2-4% |

| CCSBase | [M+H]⁺ | Data Not Available | ~2-4% |

| DeepCCS | [M+H]⁺ | Data Not Available | ~2-3% |

| AllCCS | [M+Na]⁺ | Data Not Available | ~2-4% |

Future Research Directions and Perspectives in 5,5,5 Trifluoropentan 2 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The industrial-scale production of fluorinated molecules like 5,5,5-trifluoropentan-2-one necessitates a shift towards greener and more efficient synthetic protocols that minimize waste and energy consumption. Future research will likely concentrate on several key areas to achieve these goals.

A significant advancement would be the development of synthetic routes that utilize fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as the trifluoromethyl source. nih.govbeilstein-journals.org This approach transforms a waste product into a valuable reagent. Research into the nucleophilic trifluoromethylation of suitable ester precursors using a fluoroform/base system, such as potassium hexamethyldisilazide (KHMDS) in triglyme, could provide a direct and sustainable pathway to trifluoromethyl ketones, including 5,5,5-trifluoropentan-2-one. beilstein-journals.orgbeilstein-journals.org This method is advantageous as it repurposes an environmentally harmful gas into a key chemical building block. nih.gov

Atom economy, a core principle of green chemistry, will drive the exploration of tandem or one-pot reactions. For instance, a process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage could be designed to construct the carbon skeleton and introduce the trifluoromethyl group with high efficiency. organic-chemistry.org Such tandem processes are inherently more atom-economical as they reduce the number of intermediate purification steps, thereby minimizing solvent and material losses.

Furthermore, the principles of green chemistry encourage the reduction of hazardous substances and the simplification of reaction workups. The use of polymer-supported reagents presents a viable strategy for the clean synthesis of trifluoromethyl ketones from aldehyde precursors. durham.ac.uk Immobilizing reagents on a solid support facilitates their removal by simple filtration, eliminating the need for complex chromatographic purification and reducing solvent usage. durham.ac.uk

Emerging catalytic technologies offer promising avenues for sustainable synthesis. Photocatalysis, which uses light to drive chemical reactions, often with inexpensive and non-toxic catalysts, could enable novel trifluoromethylation reactions under mild conditions. elsevierpure.com Concurrently, biocatalysis, which employs enzymes to perform chemical transformations, represents another frontier. acs.org Research into enzymes capable of catalyzing the formation of trifluoromethyl ketones or the stereoselective reduction of the ketone in 5,5,5-trifluoropentan-2-one could lead to highly efficient and environmentally benign processes conducted in aqueous media. elsevierpure.comacs.orgelsevierpure.com

| Synthetic Strategy | Potential Starting Material | Key Reagents/Catalysts | Core Sustainability & Atom-Economy Principle |

|---|---|---|---|

| Utilization of Industrial Byproducts | Methyl pentanoate derivatives | Fluoroform (HCF3), KHMDS | Valorization of a potent greenhouse gas, reducing its environmental impact. nih.govbeilstein-journals.org |

| Tandem Condensation/Cleavage | Alkyl ketones, Ethyl trifluoroacetate | Sodium hydride (NaH) | High atom economy by minimizing intermediate isolation and waste. organic-chemistry.org |

| Process Simplification | Pentanal derivatives | Polymer-supported oxidants and reagents | Reduced solvent waste through simplified filtration-based purification. durham.ac.uk |

| Advanced Catalysis | Silyl enol ethers of ketones | Photocatalysts (e.g., Eosin Y), Biocatalysts (e.g., Dehydrogenases) | Use of renewable energy (light) and biodegradable catalysts (enzymes) under mild conditions. elsevierpure.comacs.org |

Future efforts in these areas will be crucial for establishing manufacturing processes for 5,5,5-trifluoropentan-2-one that are not only economically viable but also environmentally responsible.

Exploration of Novel Reactivity Pathways under Mild Conditions

Future investigations into the reactivity of 5,5,5-trifluoropentan-2-one will focus on uncovering new reaction pathways that proceed under mild conditions, avoiding the need for harsh reagents and extreme temperatures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and methylene (B1212753) groups, opening avenues for unique chemical transformations.

One promising area of research involves leveraging the compound as a versatile electrophile. Studies on the analogous compound, 5,5,5-trichloropent-3-en-2-one, have shown that in the presence of a Brønsted superacid, it can act as a 1,3-bi-centered electrophile, reacting with arenes to form complex indene (B144670) derivatives. This reactivity stems from the formation of a key O-protonated intermediate. Future work could explore if 5,5,5-trifluoropentan-2-one exhibits similar reactivity under significantly milder acidic conditions, potentially using solid acid catalysts or organocatalysts to achieve similar transformations without resorting to superacids. This would greatly expand its synthetic utility by making the reaction more accessible and functional group tolerant.

The acidic protons on the carbon alpha to the ketone (the C4 position) are activated by both the carbonyl and the trifluoromethyl group, making this position a prime target for a variety of C-C and C-X bond-forming reactions. Research into developing mild, catalytic conditions for enolate formation and subsequent reaction is a key objective. This could include:

Asymmetric Aldol (B89426) and Mannich Reactions: Employing chiral catalysts to react the enolate of 5,5,5-trifluoropentan-2-one with aldehydes and imines, respectively. This would provide access to chiral molecules containing the valuable trifluoromethyl ketone moiety.

Catalytic Enantioselective Alkylation and Arylation: Developing protocols that use transition metal catalysts to introduce new alkyl or aryl groups at the alpha-position with high stereocontrol.

Umpolung Reactivity: Exploring strategies that reverse the normal reactivity of the enolate. By converting the normally nucleophilic alpha-carbon into an electrophilic center (an "enolonium" species), reactions with a wide range of nucleophiles could be achieved, including direct C-H fluorination using nucleophilic fluoride (B91410) sources. nih.govresearchgate.net

Furthermore, the ketone functionality itself is a handle for various transformations. While reductions to the corresponding alcohol are known, future research could focus on developing highly stereoselective reductions using advanced catalysts to produce specific enantiomers of 5,5,5-trifluoropentan-2-ol, a valuable chiral building block. Additionally, reductive amination reactions under mild, catalytic conditions could provide a direct route to trifluoromethylated amines, a class of compounds with significant interest in medicinal chemistry.

The table below summarizes potential areas for exploring novel reactivity.

| Reactive Site | Proposed Reaction Type | Potential Reagents/Catalysts | Synthetic Goal |

|---|---|---|---|

| Carbonyl (C2) & Alkene Moiety (hypothetical) | 1,3-Bielectrophilic Cyclization | Mild solid acids, Organocatalysts | Synthesis of complex cyclic structures (e.g., indenes). |

| α-Methylene (C4) | Asymmetric Aldol/Mannich | Chiral organocatalysts or metal complexes | Access to chiral β-hydroxy and β-amino trifluoromethyl ketones. |

| α-Methylene (C4) | Catalytic Enantioselective Alkylation | Transition metal catalysts (e.g., Pd, Cu) with chiral ligands | Construction of chiral quaternary centers. |

| α-Methylene (C4) | Umpolung / Electrophilic Functionalization | Hypervalent iodine reagents, Nucleophilic F-, N-, O- sources | Direct α-fluorination, amination, or oxygenation. nih.gov |

| Carbonyl (C2) | Stereoselective Reduction | Chiral catalysts (e.g., Noyori-type), Ketoreductase enzymes | Production of enantiopure 5,5,5-trifluoropentan-2-ol. |

By exploring these pathways, chemists can significantly broaden the synthetic toolbox associated with 5,5,5-trifluoropentan-2-one, transforming it from a simple ketone into a versatile platform for constructing diverse and complex molecules under sustainable conditions.

Expansion of Synthetic Utility for Highly Functionalized Molecular Architectures

A primary driver for future research into 5,5,5-trifluoropentan-2-one is its potential as a foundational building block for synthesizing highly functionalized and complex molecular architectures. The trifluoromethyl (CF3) group is a privileged motif in medicinal and agricultural chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of this group in 5,5,5-trifluoropentan-2-one, combined with its reactive ketone handle, makes it an ideal starting point for creating novel bioactive compounds.

Future research will likely focus on multi-step synthetic sequences that leverage the unique reactivity of this ketone to build intricate molecular scaffolds. One key area is the synthesis of complex heterocyclic compounds. The 1,4-dicarbonyl relationship that can be generated from aldol-type reactions of 5,5,5-trifluoropentan-2-one is a classic precursor to five-membered heterocycles like furans, pyrroles, and thiophenes through Paal-Knorr synthesis. By developing stereoselective methods to first functionalize the ketone, highly substituted and chiral trifluoromethylated heterocycles could become readily accessible.

Another significant direction is the use of 5,5,5-trifluoropentan-2-one in the synthesis of fluorinated analogues of natural products and other complex molecules. For example, it could serve as a key fragment in the convergent synthesis of complex polyketides or alkaloids, where the CF3 group is installed early to probe its effect on biological activity. Its utility in multicomponent reactions (MCRs) is also a promising field of exploration. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. Designing MCRs that incorporate 5,5,5-trifluoropentan-2-one could rapidly generate libraries of novel, highly functionalized trifluoromethylated compounds for high-throughput screening in drug discovery programs.

The development of fluorinated amino acids is another area where this building block could be impactful. For instance, elaboration of the ketone functionality through methods like asymmetric Strecker synthesis or reductive amination of a derived α-keto acid could lead to novel non-proteinogenic amino acids like trifluoromethylated analogues of leucine (B10760876) or isoleucine. Such fluorinated amino acids are valuable tools for peptide and protein engineering, enhancing proteolytic stability.

| Target Molecular Architecture | Key Synthetic Strategy | Potential Application |

|---|---|---|

| Substituted Heterocycles (Pyrroles, Furans) | Initial α-functionalization followed by Paal-Knorr type cyclization. | Scaffolds for medicinal chemistry, functional materials. |

| Fluorinated Natural Product Analogues | Convergent synthesis where the ketone is a key fragment. | Probing structure-activity relationships, enhancing metabolic stability. |

| Diverse Small Molecule Libraries | Multicomponent reactions (e.g., Hantzsch, Biginelli-like). | High-throughput screening for drug and agrochemical discovery. |

| Non-proteinogenic Amino Acids | Asymmetric Strecker synthesis or reductive amination pathways. | Peptide modification, development of proteolytically stable therapeutics. |

By expanding its application in these sophisticated synthetic strategies, 5,5,5-trifluoropentan-2-one can be established as a power-tool for accessing novel and highly valuable molecular structures that would be difficult to synthesize through other methods.

Advanced Computational Modeling for Rational Design and Mechanism Elucidation

Future progress in the chemistry of 5,5,5-trifluoropentan-2-one will be significantly accelerated by the integration of advanced computational modeling techniques. Quantum chemical methods, particularly Density Functional Theory (DFT), provide powerful tools for elucidating complex reaction mechanisms, predicting reactivity, and rationally designing novel catalysts and reaction pathways, thereby reducing the need for extensive empirical experimentation.

A key area for computational investigation is the detailed elucidation of reaction mechanisms. For example, DFT calculations have been successfully used to study the protonation and subsequent reactivity of the analogous 5,5,5-trichloropent-3-en-2-one in superacids, confirming the structure of key cationic intermediates. Similar studies on 5,5,5-trifluoropentan-2-one could map out the potential energy surfaces for various transformations, such as acid-catalyzed cyclizations or organocatalyzed aldol reactions. This would allow researchers to understand the precise roles of catalysts, predict transition state geometries and activation energies, and rationalize observed stereochemical outcomes.

Computational modeling is also invaluable for rational catalyst design. For instance, in developing an asymmetric reduction of the ketone, DFT could be used to model the interaction of 5,5,5-trifluoropentan-2-one with a series of chiral ligands in a metal catalyst's coordination sphere. By calculating the energies of the diastereomeric transition states leading to the different product enantiomers, researchers can predict which ligand will provide the highest enantioselectivity. This in-silico screening approach can dramatically speed up the discovery of optimal catalytic systems.

Furthermore, these models can predict the intrinsic electronic properties of 5,5,5-trifluoropentan-2-one and its derivatives. Analysis of molecular orbitals (e.g., HOMO-LUMO energies) and electrostatic potential maps can provide insights into its reactivity. For example, calculating the pKa of the α-protons can help in selecting the appropriate base for enolate formation, while mapping the electrophilicity of the carbonyl carbon can guide the design of nucleophilic addition reactions. Such computational approaches can also be extended to predict the properties of novel, yet-to-be-synthesized molecules derived from this building block, aiding in the design of compounds with specific electronic or biological properties.

| Computational Objective | Methodology | Specific Application for 5,5,5-Trifluoropentan-2-one | Anticipated Outcome |

|---|---|---|---|

| Mechanism Elucidation | DFT, Transition State Theory | Mapping the reaction coordinates for aldol additions or acid-catalyzed cyclizations. | Understanding of reaction barriers, intermediates, and stereochemical pathways. |

| Rational Catalyst Design | Molecular Docking, DFT | Screening chiral ligands for asymmetric hydrogenation catalysts. | Prediction of ligands that will afford high enantioselectivity. |

| Reactivity Prediction | Analysis of Molecular Orbitals, Electrostatic Potential Maps | Calculating α-proton acidity and carbonyl carbon electrophilicity. | Guidance on optimal reagents and conditions for selective reactions. |

| New Molecule Design | QSAR, Molecular Docking | Modeling the interaction of virtual derivatives with biological targets. | Prioritization of synthetic targets for drug discovery programs. |

The synergy between computational modeling and experimental work represents a powerful paradigm for modern chemical research. By leveraging these in-silico tools, the development and application of 5,5,5-trifluoropentan-2-one chemistry can proceed with greater speed, efficiency, and insight.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical reactions from laboratory-scale discovery to industrial application can be greatly enhanced by integrating them with modern technologies like flow chemistry and automated synthesis. Future research on 5,5,5-trifluoropentan-2-one will benefit immensely from these platforms, which offer improved safety, efficiency, scalability, and the ability to rapidly explore chemical space.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis and subsequent functionalization of 5,5,5-trifluoropentan-2-one. Many reactions involving organofluorine compounds can be highly exothermic or may involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways and improving reaction selectivity. This enhanced safety and control is crucial for scaling up production. Furthermore, continuous flow processes can be readily optimized and can operate for extended periods, making them ideal for manufacturing. The industrial-scale production of related fluorinated compounds already considers the use of such continuous processes.

Automated synthesis platforms are set to revolutionize the use of building blocks like 5,5,5-trifluoropentan-2-one in discovery chemistry. These systems can perform a large number of reactions in parallel with minimal human intervention, enabling the rapid creation of compound libraries. By programming an automated synthesizer to perform a sequence of reactions—for example, an initial aldol reaction with a diverse set of aldehydes, followed by a reduction and then a cyclization—a large library of complex molecules derived from 5,5,5-trifluoropentan-2-one could be generated efficiently. This approach is invaluable for medicinal and agrochemical research, where screening large numbers of diverse compounds is key to identifying new leads.

| Technology | Key Advantage | Application to 5,5,5-Trifluoropentan-2-one Chemistry |

|---|---|---|

| Flow Chemistry | Enhanced safety, temperature control, and scalability. | Safe and efficient large-scale synthesis of the ketone; telescoping multi-step reactions without intermediate isolation. |

| Automated Synthesis | High-throughput reaction execution and library generation. | Rapid synthesis of diverse libraries of derivatives for biological screening. |

| Integrated Systems | Seamless "end-to-end" process from starting materials to final products. | Continuous manufacturing of complex, highly functionalized molecules starting from basic precursors via 5,5,5-trifluoropentan-2-one. |

By embracing flow chemistry and automation, researchers can overcome many of the practical challenges associated with traditional batch chemistry, accelerating the discovery of new reactions and the development of valuable molecules derived from 5,5,5-trifluoropentan-2-one.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5,5,5-Trifluoropentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A key synthetic approach involves introducing a trifluoromethyl group into a pentanone backbone. For example, reacting 4-methylpent-3-en-2-one with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., acetonitrile) at controlled temperatures (0–25°C) . Yield optimization requires careful stoichiometric balancing of the trifluoromethylating agent and monitoring reaction time to avoid over-fluorination. Gas chromatography-mass spectrometry (GC-MS) and <sup>19</sup>F NMR are critical for tracking reaction progress .

Q. How can researchers verify the purity and structural integrity of 5,5,5-Trifluoropentan-2-one post-synthesis?

- Methodological Answer : Purity assessment typically combines chromatographic (HPLC, GC) and spectroscopic methods. <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming the trifluoromethyl group’s position and ketone functionality. For example, the ketone carbonyl signal appears near 208 ppm in <sup>13</sup>C NMR, while the CF3 group shows a triplet in <sup>19</sup>F NMR (~-65 ppm, J ≈ 10 Hz) . Elemental analysis (C, H, F) and melting point determination further validate purity .

Q. What are the key physicochemical properties of 5,5,5-Trifluoropentan-2-one relevant to experimental design?

- Methodological Answer : The compound’s high electronegativity from the CF3 group increases its polarity, impacting solubility (soluble in polar solvents like DMSO, less in hexane) and boiling point (~145–150°C). Its stability under acidic/basic conditions must be tested via controlled hydrolysis experiments (e.g., refluxing with aqueous HCl/NaOH) followed by NMR to detect decomposition products like trifluoroacetic acid .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives of 5,5,5-Trifluoropentan-2-one for medicinal chemistry?

- Methodological Answer : Retrosynthetic planning using AI tools (e.g., Reaxys or Pistachio databases) identifies viable precursors, such as α,β-unsaturated ketones or trifluoromethyl halides. For example, introducing isoindole moieties (as in 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-5,5,5-trifluoropentan-2-one) involves Michael addition reactions with isoindole derivatives under basic conditions . Computational modeling (DFT) predicts regioselectivity and reaction barriers .

Q. What strategies mitigate challenges in stereochemical control during the synthesis of 5,5,5-Trifluoropentan-2-one derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can enforce stereocontrol. For instance, enantioselective aldol reactions with chiral amines yield diastereomers resolved via chiral HPLC or crystallization. X-ray crystallography confirms absolute configurations, as seen in resolved 1-chloro-4-(R/S)-isoindolyl derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodological Answer : The strong electron-withdrawing effect of the CF3 group polarizes the carbonyl, enhancing electrophilicity. Kinetic studies (e.g., using Grignard reagents) show faster nucleophilic attack at the ketone compared to pentan-2-one. However, steric hindrance from the CF3 group may reduce yields in bulkier nucleophile reactions, necessitating optimized solvent systems (e.g., THF at low temps) .

Q. What analytical techniques differentiate diastereomers or regioisomers of 5,5,5-Trifluoropentan-2-one-based compounds?

- Methodological Answer : Diastereomers are distinguishable via NOE (Nuclear Overhauser Effect) NMR experiments or chiral shift reagents (e.g., Eu(hfc)3). For regioisomers, tandem MS/MS fragmentation patterns and IR spectroscopy (C=O stretching frequencies) provide diagnostic peaks. For example, isoindole derivatives exhibit unique π-π* transitions in UV-Vis spectra (~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.